4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a fluoro-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine to form the sulfonyl-piperidine intermediate. This intermediate is then reacted with 4-hydroxypyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methylbenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The fluoro-methylbenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(4-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
- 4-{[1-(4-Bromo-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
- 4-{[1-(4-Methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
Uniqueness
4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-11-16(19)4-5-18(14)25(22,23)21-10-2-3-15(12-21)13-24-17-6-8-20-9-7-17/h4-9,11,15H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGLFWHYAINAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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